Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, dichlorophenyl, and hydroxymethyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl group in the pyrano[3,2-b]pyran core can be reduced to a hydroxyl group.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
Major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Biological Activity
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C18H15Cl2NO6
- Molecular Weight : 412.2 g/mol
- CAS Number : 898921-46-5
These properties indicate that the compound is a chlorinated derivative of a pyranopyran structure, which is known for various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dihydropyrano[3,2-b]pyran derivatives. For instance, compounds similar to ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo have demonstrated significant inhibitory effects on tumor cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. Research indicates that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In particular, some derivatives exhibited higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potentially lower risk of gastrointestinal side effects .
Antimicrobial Activity
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated using various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property may contribute to its overall therapeutic potential in preventing oxidative damage-related diseases .
Case Study 1: Antitumor Activity in Breast Cancer Models
A study conducted on breast cancer cell lines (MCF-7) showed that treatment with ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of the intrinsic apoptotic pathway as a primary mode of action .
Case Study 2: COX Inhibition Assay
In a comparative study assessing COX inhibition, ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo was found to have an IC50 value of 15 µM for COX-2 inhibition. This was notably more potent than traditional NSAIDs like ibuprofen (IC50 = 25 µM). These findings suggest its potential as a safer alternative for managing inflammatory conditions .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c1-2-25-18(24)14-13(10-5-8(19)3-4-11(10)20)16-15(27-17(14)21)12(23)6-9(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLRKDWDGGYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Cl)Cl)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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